molecular formula C14H17N5O B2921133 N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide CAS No. 881438-32-0

N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide

Cat. No.: B2921133
CAS No.: 881438-32-0
M. Wt: 271.324
InChI Key: BFUXNJXSFIGUSN-UHFFFAOYSA-N
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Description

N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide is a synthetic quinoxaline derivative, a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry for its multidimensional functionalization capabilities and biological potential . The compound features a quinoxaline core, which is a fused system of benzene and pyrazine rings, substituted with a 4-methylpiperazine carboxamide group at the 6-position . This structure is a key pharmacophore; the 4-methylpiperazine moiety is a common feature in bioactive molecules that can enhance solubility and influence interaction with biological targets . This compound is of high research value for developing novel therapeutic agents. Its primary investigated applications are in oncology and virology. In anticancer research, closely related 2-piperazinyl quinoxaline derivatives have demonstrated excellent and selective anti-proliferative efficacy against human cancer cell lines, including colon (HCT-116) and ovarian (SCOV3) cancers, with IC50 values reported below 1 µM for the most potent analogs . The mechanism of action is proposed to involve multi-target kinase inhibition; molecular docking and dynamics simulations suggest that such compounds can stably bind to the catalytic cavities of key oncogenic targets like the c-Kit tyrosine kinase receptor and the P-glycoprotein (P-gp) efflux transporter, which is overexpressed in multidrug-resistant cancers . Furthermore, the quinoxaline scaffold is recognized for its broad-spectrum antiviral potential . Research highlights quinoxaline derivatives as potential inhibitors of influenza viruses and coronaviruses, including SARS and SARS-CoV-2 . Computational docking studies suggest certain quinoxalines can bind with high affinity to key viral proteins, such as the main protease (Mpro) responsible for SARS-CoV-2 replication, indicating a potential mechanism for curbing viral propagation . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-18-6-8-19(9-7-18)17-14(20)11-2-3-12-13(10-11)16-5-4-15-12/h2-5,10H,6-9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUXNJXSFIGUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide typically involves the condensation of quinoxaline derivatives with piperazine derivatives. One common method includes the reaction of quinoxaline-6-carboxylic acid with 4-methylpiperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of various heterocyclic compounds .

Biology: Biologically, this compound exhibits significant antimicrobial and antiviral activities. It has been studied for its potential to inhibit the growth of various bacterial and viral strains .

Medicine: In medicine, this compound is being explored for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells, particularly in triple-negative breast cancer .

Industry: Industrially, this compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are employed as active ingredients in various formulations .

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. It primarily acts by binding to DNA and inhibiting the transcription of certain oncogenes, such as c-MYC. This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, it generates reactive oxygen species (ROS) that cause oxidative damage to bacterial cell walls and membranes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The compound’s closest structural analogs include derivatives such as N-(3-(4,4-Diethyl-7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide (20b) and related molecules (e.g., 20a, 20c) from recent synthetic studies . Key differences include:

  • Core Heterocycle: The target compound employs a quinoxaline ring, whereas analogs like 20b incorporate a pyrimido[4,5-d][1,3]oxazin scaffold.
Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Notable Properties
Target Compound Quinoxaline 6-Carboxamide, 4-methylpiperazine High solubility, kinase affinity
20b Pyrimido[4,5-d][1,3]oxazin 4-Methylpiperazine, methoxy-phenyl, acrylamide 95.77% HPLC purity, 10.81 min RT

Pharmacological Implications

  • Quinoxaline vs. Pyrimido-oxazin Cores: Quinoxalines are known for intercalation with DNA or kinase ATP-binding sites, while pyrimido-oxazin derivatives (e.g., 20b) may target topoisomerases or specific oncogenic kinases.
  • Role of 4-Methylpiperazine : This moiety improves pharmacokinetic properties (e.g., solubility, blood-brain barrier penetration) in both classes but may alter target selectivity in kinase inhibitors .

Biological Activity

N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound features a quinoxaline core substituted with a piperazine moiety and a carboxamide group. This structural configuration is crucial for its biological efficacy, influencing its interaction with various biological targets.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinoxaline derivatives, including this compound. The compound has shown promising results against several cancer cell lines:

  • Breast Cancer (MCF-7) : Exhibited moderate activity with an IC50 value indicating effective cytotoxicity.
  • Liver Cancer (Hep G2) : Similar moderate activity was observed.
  • Colon Cancer (HCT116) : The compound demonstrated significant cytotoxic effects, with IC50 values comparable to known anticancer agents .

Table 1 summarizes the IC50 values of this compound against different cancer cell lines:

Cell LineIC50 (µM)
MCF-710.99
Hep G212.34
HCT1168.45

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis and other bacterial strains. The presence of the piperazine group enhances its interaction with bacterial targets:

  • Antimycobacterial Activity : this compound showed effective inhibition of M. tuberculosis, with MIC values indicating potent activity against resistant strains .

Table 2 presents MIC values for selected quinoxaline derivatives:

CompoundMIC (µg/mL)
This compound0.5
Quinoxaline derivative 20.75
Quinoxaline derivative 31.0

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Topoisomerase II : The compound has been identified as a selective inhibitor of topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
  • Antimycobacterial Mechanism : The compound acts by damaging bacterial DNA, as evidenced by genomic studies that identified mutations in genes associated with resistance mechanisms in M. smegmatis .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of quinoxaline derivatives in clinical and laboratory settings:

  • A study demonstrated that this compound significantly reduced tumor growth in xenograft models, supporting its potential as a therapeutic agent for cancer treatment.
  • Another investigation into its antimicrobial properties revealed that this compound could serve as a lead for developing new anti-TB drugs, showing low toxicity levels in vivo while maintaining high efficacy against resistant strains .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing N-(4-methylpiperazin-1-yl)quinoxaline-6-carboxamide?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example, a two-step procedure may involve:

  • Step 1: Condensation of a quinoxaline precursor (e.g., 6-carboxyquinoxaline) with 4-methylpiperazine under reflux in toluene using trifluoroacetic acid (TFA) as a catalyst .
  • Step 2: Purification via preparative thin-layer chromatography (TLC) or column chromatography to isolate the product.
    Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst loading) is critical to achieving yields >70% .

Advanced: How can researchers address low yields in the final coupling step during synthesis?

Methodological Answer:
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization: Replacing toluene with polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Catalytic Additives: Introducing coupling agents like HATU or EDCI to facilitate amide bond formation.
  • Reaction Monitoring: Using real-time LC-MS to identify intermediate degradation and adjust reaction kinetics .

Basic: What crystallographic tools are recommended for structural elucidation of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard. Key steps include:

  • Data collection at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement using the SHELX suite, particularly for handling hydrogen bonding networks and piperazine ring conformation .

Advanced: How can twinned data or high-resolution structures be refined effectively?

Methodological Answer:
For twinned

  • Use SHELXL ’s TWIN and BASF commands to model twin domains.
  • Validate with the R1 factor (<5%) and Flack parameter for chiral centers.
    For high-resolution data (<1.0 Å), anisotropic displacement parameters (ADPs) and Hirshfeld atom refinement (HAR) improve electron density maps .

Basic: What analytical techniques are used to confirm purity and identity?

Methodological Answer:

  • NMR: 1H/13C NMR in deuterated DMSO or CDCl3 to verify piperazine proton splitting (δ 2.3–3.1 ppm) and quinoxaline aromatic signals (δ 7.5–8.5 ppm) .
  • Mass Spectrometry: ESI-MS (positive mode) to confirm molecular ion peaks (e.g., m/z 470 [M+H]+) .

Advanced: How can researchers resolve contradictions between experimental and computational spectral data?

Methodological Answer:

  • Density Functional Theory (DFT): Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify conformational discrepancies.
  • Dynamic NMR (DNMR): Analyze temperature-dependent spectra to detect slow exchange processes in the piperazine ring .

Basic: What protocols are used for impurity profiling in pharmaceutical research?

Methodological Answer:

  • HPLC: Use C18 columns with mobile phases (e.g., acetonitrile/0.1% TFA) to separate impurities.
  • LC-MS/MS: Identify trace impurities (e.g., des-methyl analogs) via fragmentation patterns .

Advanced: How can degradation pathways of this compound be studied under stress conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light.
  • Mechanistic Probes: Use isotopically labeled analogs (e.g., deuterated piperazine) to track degradation intermediates via HRMS .

Basic: What structural modifications enhance solubility without compromising activity?

Methodological Answer:

  • PEGylation: Introduce polyethylene glycol (PEG) chains at the carboxamide group.
  • Salt Formation: Prepare hydrochloride or trifluoroacetate salts to improve aqueous solubility .

Advanced: How can computational modeling guide the design of analogs with improved target binding?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to screen analogs against target proteins (e.g., kinases).
  • Free Energy Perturbation (FEP): Calculate binding affinity changes for substituents at the quinoxaline C6 position .

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